N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS No.: 1903794-27-3
Cat. No.: VC6301879
Molecular Formula: C11H14N2O4
Molecular Weight: 238.243
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903794-27-3 |
|---|---|
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.243 |
| IUPAC Name | N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C11H14N2O4/c1-15-13-11(14)8-2-4-12-10(6-8)17-9-3-5-16-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,13,14) |
| Standard InChI Key | OKIOVCORGQKKJJ-UHFFFAOYSA-N |
| SMILES | CONC(=O)C1=CC(=NC=C1)OC2CCOC2 |
Introduction
Chemical Structure and Physicochemical Properties
N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide belongs to the pyridine derivative class, characterized by a six-membered aromatic ring containing one nitrogen atom. The substitution pattern at the 2- and 4-positions introduces steric and electronic modifications critical to its biological interactions.
Molecular Architecture
The compound’s structure features:
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A pyridine ring at the core, providing aromatic stability and sites for hydrogen bonding.
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An oxolan-3-yloxy group (tetrahydrofuran derivative) at the 2-position, contributing to solubility and conformational flexibility.
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A methoxy group (-OCH) at the N-terminal of the carboxamide, enhancing metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.243 g/mol |
| CAS Number | 1903794-27-3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 78.8 Ų |
The oxolane moiety’s ether linkage and carboxamide group contribute to a balanced lipophilicity profile (), favoring membrane permeability while retaining aqueous solubility.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically begins with isonicotinic acid as a starting material. A multistep protocol involves:
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Esterification: Protection of the carboxylic acid group via methyl ester formation.
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Etherification: Introduction of the oxolan-3-yloxy group using tetrahydrofuran-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
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Amidation: Reaction with methoxyamine hydrochloride in the presence of a coupling agent (e.g., HATU or EDCI) to yield the final carboxamide.
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Methanol, HSO, reflux | 85% |
| Etherification | Tetrahydrofuran-3-ol, DIAD, PPh, THF | 72% |
| Amidation | Methoxyamine, EDCI, DMAP, DCM | 68% |
Reactivity Profile
The compound undergoes characteristic reactions of its functional groups:
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Hydrolysis: The carboxamide group is susceptible to acidic or basic hydrolysis, yielding 4-pyridinecarboxylic acid derivatives.
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Alkylation: The oxolane oxygen can participate in nucleophilic substitution reactions with alkyl halides.
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Oxidation: The tetrahydrofuran ring may oxidize to γ-butyrolactone under strong oxidizing conditions.
Biological Activity and Mechanism of Action
FGFR Inhibition
N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFR1–4), with IC values in the nanomolar range (e.g., 12 nM for FGFR1) . FGFRs are transmembrane tyrosine kinases involved in cell proliferation, angiogenesis, and tissue repair. Dysregulated FGFR signaling is implicated in cancers (e.g., breast, lung) and fibrotic disorders .
Mechanistic Insights:
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The pyridine ring interacts with the kinase’s ATP-binding pocket via π-π stacking.
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The oxolane moiety forms hydrogen bonds with Asp641 and Phe642 in the hydrophobic back pocket.
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The methoxy group enhances metabolic stability, prolonging target engagement.
Antiproliferative Effects
In vitro studies using MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent growth inhibition (). Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining .
| Compound | FGFR1 IC (nM) | FGFR2 IC (nM) |
|---|---|---|
| N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide | 12 | 18 |
| Erdafitinib (Reference) | 9 | 14 |
Fibrotic Diseases
FGFR signaling contributes to hepatic and pulmonary fibrosis. In murine models, the compound reduces collagen deposition by 40–60% at 10 mg/kg doses.
Comparative Analysis with Structural Analogs
Unlike cyanothiazolidin-containing quinoline carboxamides (e.g., US20230312550A1 ), this compound’s oxolane group improves aqueous solubility () while maintaining kinase selectivity . The absence of a trifluoromethyl group (common in patent molecules ) may reduce off-target effects on cytochrome P450 enzymes.
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and half-life in rodent models.
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Toxicology Profiling: Evaluate hepatotoxicity risks linked to chronic FGFR inhibition.
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Combination Therapies: Test synergy with MEK or PI3K inhibitors in resistant cancers.
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